molecular formula C31H38O13 B054913 Picras-3-en-21-oic acid, 15-((4-(acetyloxy)-3,4-dimethyl-1-oxo-2-pentenyl)oxy)-13,20-epoxy-1,11,12-trihydroxy-2,16-dioxo-, methyl ester, (1beta,11beta,12alpha,15beta(E))- CAS No. 114586-21-9

Picras-3-en-21-oic acid, 15-((4-(acetyloxy)-3,4-dimethyl-1-oxo-2-pentenyl)oxy)-13,20-epoxy-1,11,12-trihydroxy-2,16-dioxo-, methyl ester, (1beta,11beta,12alpha,15beta(E))-

Cat. No. B054913
CAS RN: 114586-21-9
M. Wt: 618.6 g/mol
InChI Key: ZIQXGRZNRFCISN-OFGJEKSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Picras-3-en-21-oic acid, 15-((4-(acetyloxy)-3,4-dimethyl-1-oxo-2-pentenyl)oxy)-13,20-epoxy-1,11,12-trihydroxy-2,16-dioxo-, methyl ester, (1beta,11beta,12alpha,15beta(E))- is a natural product found in Brucea antidysenterica with data available.

Scientific Research Applications

Chemical Structure and Composition

Picras-3-en-21-oic acid, with its complex chemical structure, has been the subject of various studies focusing on its unique properties. A study by Zukerman-Schpector, Castellano, and Fho (1994) detailed the rings in 15β-(acetyloxy)-13,20-epoxy-11β,12α-dihydroxy- 16,2'-dioxo-2,2'-olide-picras-1(1'),2-dien21-oic acid methyl ester, highlighting the all-trans ring fusion and position of carbomethoxy and acetyloxy moieties (Zukerman-Schpector et al., 1994).

Cytotoxic Properties

Nurlina and Widiyantoro (2015) identified the compound's cytotoxic properties against the HeLa cell line, revealing significant potential for cancer research. The compound was isolated from Brucea javanica fruits and demonstrated a notable IC50 value in cytotoxic tests (Nurlina & Widiyantoro, 2015).

Biological Activity and Applications

Further studies have examined the biological activities of similar compounds, providing insights into potential applications in pharmaceuticals and therapy. For instance, Fraga et al. (2004) studied the transformation of similar diterpenes by Gibberella fujikuroi, highlighting the role of these compounds in biosynthetic pathways (Fraga et al., 2004).

properties

CAS RN

114586-21-9

Product Name

Picras-3-en-21-oic acid, 15-((4-(acetyloxy)-3,4-dimethyl-1-oxo-2-pentenyl)oxy)-13,20-epoxy-1,11,12-trihydroxy-2,16-dioxo-, methyl ester, (1beta,11beta,12alpha,15beta(E))-

Molecular Formula

C31H38O13

Molecular Weight

618.6 g/mol

IUPAC Name

methyl (2R,3S,6R,8S,12S,13S,14R,15R,16S,17R)-3-[(E)-5-acetyloxy-4,5-dimethyl-2-oxohex-3-enoyl]-12,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate

InChI

InChI=1S/C31H38O13/c1-12-8-17(34)24(37)29(6)15(12)10-18-30-11-42-31(27(40)41-7,25(38)21(36)23(29)30)22(30)19(26(39)43-18)20(35)16(33)9-13(2)28(4,5)44-14(3)32/h8-9,15,18-19,21-25,36-38H,10-11H2,1-7H3/b13-9+/t15-,18+,19+,21+,22+,23+,24+,25-,29-,30?,31+/m0/s1

InChI Key

ZIQXGRZNRFCISN-OFGJEKSYSA-N

Isomeric SMILES

CC1=CC(=O)[C@H]([C@]2([C@H]1C[C@@H]3C45[C@@H]2[C@H]([C@@H]([C@@]([C@@H]4[C@H](C(=O)O3)C(=O)C(=O)/C=C(\C)/C(C)(C)OC(=O)C)(OC5)C(=O)OC)O)O)C)O

SMILES

CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(C4C(C(=O)O3)C(=O)C(=O)C=C(C)C(C)(C)OC(=O)C)(OC5)C(=O)OC)O)O)C)O

Canonical SMILES

CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(C4C(C(=O)O3)C(=O)C(=O)C=C(C)C(C)(C)OC(=O)C)(OC5)C(=O)OC)O)O)C)O

synonyms

bruceanol C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Picras-3-en-21-oic acid, 15-((4-(acetyloxy)-3,4-dimethyl-1-oxo-2-pentenyl)oxy)-13,20-epoxy-1,11,12-trihydroxy-2,16-dioxo-, methyl ester, (1beta,11beta,12alpha,15beta(E))-
Reactant of Route 2
Reactant of Route 2
Picras-3-en-21-oic acid, 15-((4-(acetyloxy)-3,4-dimethyl-1-oxo-2-pentenyl)oxy)-13,20-epoxy-1,11,12-trihydroxy-2,16-dioxo-, methyl ester, (1beta,11beta,12alpha,15beta(E))-
Reactant of Route 3
Picras-3-en-21-oic acid, 15-((4-(acetyloxy)-3,4-dimethyl-1-oxo-2-pentenyl)oxy)-13,20-epoxy-1,11,12-trihydroxy-2,16-dioxo-, methyl ester, (1beta,11beta,12alpha,15beta(E))-
Reactant of Route 4
Picras-3-en-21-oic acid, 15-((4-(acetyloxy)-3,4-dimethyl-1-oxo-2-pentenyl)oxy)-13,20-epoxy-1,11,12-trihydroxy-2,16-dioxo-, methyl ester, (1beta,11beta,12alpha,15beta(E))-
Reactant of Route 5
Picras-3-en-21-oic acid, 15-((4-(acetyloxy)-3,4-dimethyl-1-oxo-2-pentenyl)oxy)-13,20-epoxy-1,11,12-trihydroxy-2,16-dioxo-, methyl ester, (1beta,11beta,12alpha,15beta(E))-
Reactant of Route 6
Reactant of Route 6
Picras-3-en-21-oic acid, 15-((4-(acetyloxy)-3,4-dimethyl-1-oxo-2-pentenyl)oxy)-13,20-epoxy-1,11,12-trihydroxy-2,16-dioxo-, methyl ester, (1beta,11beta,12alpha,15beta(E))-

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